molecular formula C22H25N3O4 B2627911 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 846582-71-6

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2627911
CAS No.: 846582-71-6
M. Wt: 395.459
InChI Key: MEKQVYINPRXTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, serves as a starting material in alkylation and ring closure reactions, generating a variety of structurally diverse compounds. This process includes the creation of dithiocarbamates, thioethers, and the substitution of the dimethylamino moiety with various amines. The resulting compounds have potential applications in various fields due to their structural diversity (Roman, 2013).

Synthesis and Antimicrobial Evaluation

A series of novel pyrrole derivatives, synthesized by reacting a similar compound with hydroxylamine hydrochloride, have been evaluated for their antimicrobial properties. These compounds are structured to include isoxazoline and pyrrole derivatives, demonstrating potential in the development of new antibacterial agents (Kumar et al., 2017).

Development of New Triazafulvalene System

The synthesis of derivatives related to the compound has led to the creation of a new triazafulvalene system. This involves cycloaddition reactions and subsequent modifications, highlighting the compound's utility in developing novel chemical systems with potential applications in material science or as novel reagents (Uršič et al., 2010).

Heterocyclic System Synthesis

The compound's related methyl and phenylmethyl derivatives have been used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, showcasing its relevance in synthesizing diverse heterocyclic structures with potential pharmacological applications (Selič et al., 1997).

Synthesis of Pharmaceutically Relevant Compounds

Related compounds have been synthesized with potential pharmacological activity, such as substituted 3-hydroxy3-pyrrolin-2-ones. These compounds, featuring dimethylaminoethyl groups, have been studied for their antimicrobial properties, indicating potential in pharmaceutical applications (Gein et al., 2001).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)13-6-14-25-19(16-7-4-5-8-17(16)29-3)18(21(27)22(25)28)20(26)15-9-11-23-12-10-15/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVYVNLPQWBQF-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.